3-(4-Methoxy-3-methyl-benzyl)-piperidine 3-(4-Methoxy-3-methyl-benzyl)-piperidine
Brand Name: Vulcanchem
CAS No.: 955288-19-4
VCID: VC16928065
InChI: InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

3-(4-Methoxy-3-methyl-benzyl)-piperidine

CAS No.: 955288-19-4

Cat. No.: VC16928065

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxy-3-methyl-benzyl)-piperidine - 955288-19-4

Specification

CAS No. 955288-19-4
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 3-[(4-methoxy-3-methylphenyl)methyl]piperidine
Standard InChI InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Standard InChI Key VSWHSJOXIJXKNF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CC2CCCNC2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

3-(4-Methoxy-3-methyl-benzyl)-piperidine has the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol. The IUPAC name, 3-[(4-methoxy-3-methylphenyl)methyl]piperidine, reflects its piperidine core substituted with a benzyl group containing methoxy (-OCH₃) and methyl (-CH₃) moieties. The methoxy group enhances solubility in polar solvents, while the methyl group introduces steric effects that influence conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number955288-19-4
Molecular FormulaC₁₄H₂₁NO
Molecular Weight219.32 g/mol
IUPAC Name3-[(4-methoxy-3-methylphenyl)methyl]piperidine
SMILESCC1=C(C=CC(=C1)CC2CCCNC2)OC
InChI KeyVSWHSJOXIJXKNF-UHFFFAOYSA-N

Spectral and Structural Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ 3.78 ppm, singlet) and methyl group (δ 2.24 ppm, singlet). The piperidine ring protons exhibit splitting patterns consistent with axial and equatorial orientations, while the benzyl methylene group (CH₂) appears as a multiplet near δ 2.65 ppm. X-ray crystallography data, though currently unavailable, would clarify the compound’s preferred conformation, particularly the orientation of the benzyl group relative to the piperidine ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between 4-methoxy-3-methyl-benzyl chloride and piperidine under basic conditions. Typical steps include:

  • Alkylation Reaction: Piperidine reacts with 4-methoxy-3-methyl-benzyl chloride in a polar aprotic solvent (e.g., dichloromethane) with potassium carbonate as a base.

  • Workup and Purification: The crude product is extracted, washed, and purified via column chromatography to yield the free base.

  • Salt Formation (optional): Treatment with hydrochloric acid produces the hydrochloride salt for improved stability.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventDichloromethane
BaseK₂CO₃ (3 equiv)
TemperatureRoom temperature (25°C)
Reaction Time12–18 hours
Yield65–75%

Industrial Optimization

Scalable production employs continuous flow reactors to enhance mixing efficiency and reduce reaction times. Key considerations include:

  • Catalyst Selection: Heterogeneous catalysts (e.g., immobilized amines) improve recyclability.

  • Solvent Recovery: Distillation systems reclaim dichloromethane, reducing environmental impact.

  • Quality Control: HPLC with UV detection ensures ≥98% purity for pharmaceutical-grade material.

Biological Activity and Mechanisms

Phosphodiesterase Modulation

Comparative Analysis with Related Piperidine Derivatives

Structural Analogues

  • 4-(3-Methyl-benzyl)-piperidine (CID 11159793): Lacks the methoxy group, reducing polarity and PDE4 affinity .

  • trans-3-Methyl-5-benzylaminopiperidine (CN107021916B): The benzylamino group introduces hydrogen-bonding capacity, altering target selectivity .

Table 3: Activity Comparison of Piperidine Derivatives

CompoundPDE4 IC₅₀ (µM)logP
3-(4-Methoxy-3-methyl-benzyl)-piperidine2.32.8
4-(3-Methyl-benzyl)-piperidine>103.1
trans-3-Methyl-5-benzylaminopiperidine4.72.5

Therapeutic Advantages

The methoxy group in 3-(4-Methoxy-3-methyl-benzyl)-piperidine confers superior water solubility (12 mg/mL vs. 5 mg/mL for non-methoxy analogues), enhancing bioavailability in oral formulations.

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